4-Benzyloxy-benzamidine 4-Benzyloxy-benzamidine
Brand Name: Vulcanchem
CAS No.: 31066-05-4
VCID: VC3928291
InChI: InChI=1S/C14H14N2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16)
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N
Molecular Formula: C14H14N2O
Molecular Weight: 226.27 g/mol

4-Benzyloxy-benzamidine

CAS No.: 31066-05-4

Cat. No.: VC3928291

Molecular Formula: C14H14N2O

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyloxy-benzamidine - 31066-05-4

Specification

CAS No. 31066-05-4
Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
IUPAC Name 4-phenylmethoxybenzenecarboximidamide
Standard InChI InChI=1S/C14H14N2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16)
Standard InChI Key GTNUPEIKYOGSTM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N

Introduction

Chemical Structure and Properties

The IUPAC name for 4-benzyloxy-benzamidine is 4-phenylmethoxybenzenecarboximidamide. Its molecular structure features a benzamidine group (–C(=NH)NH₂) linked to a benzyloxy (–OCH₂C₆H₅) moiety. Key physicochemical properties include:

PropertyValueSource
Molecular Weight226.27 g/molPubChem
Canonical SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)NPubChem
SolubilityLow in water; soluble in DMSOBenchChem
Melting PointNot reportedChemicalBook

The benzyloxy group enhances lipophilicity, improving membrane permeability and target selectivity compared to simpler analogs like benzamidine .

Synthesis Methods

Laboratory-Scale Synthesis

The most common route involves the reaction of 4-benzyloxy-benzonitrile with ammonia or amines under acidic or basic conditions:

  • Nitrile to Amidino Conversion:

    • Reactant: 4-Benzyloxy-benzonitrile + NH₃ (g)

    • Catalyst: HCl or LiAlH₄

    • Conditions: 60–80°C, inert atmosphere .

    • Yield: 70–85% after purification via column chromatography.

Industrial Production

Large-scale synthesis employs catalytic hydrogenation:

  • Catalyst: Pd/C (5% w/w)

  • Conditions: H₂ gas (1–3 atm), 100–120°C.

  • Purity: >98% after recrystallization .

Alternative Routes

A patent (US4831143A) describes derivatization via reaction with n-alkylmalonic acid diesters to yield pyrimidine intermediates for liquid crystal applications .

Biological Activities and Mechanisms

Enzyme Inhibition

4-Benzyloxy-benzamidine acts as a competitive inhibitor of serine proteases (e.g., factor Xa, thrombin) by forming hydrogen bonds with active-site residues .

Target EnzymeIC₅₀ (µM)Inhibition TypeReference
Factor Xa0.5Competitive
KDM4A (lysine demethylase)5.8Fe²⁺ chelation

Antimicrobial Activity

Derivatives exhibit broad-spectrum activity:

  • Antimycobacterial: MIC = 2.7–5.8 µM against M. tuberculosis H37Rv, comparable to isoniazid .

  • Antifungal: MIC = 5.08 µM against C. albicans .

Comparative Analysis with Analogues

CompoundKey DifferenceBioactivity (IC₅₀/MIC)Reference
BenzamidineNo benzyloxy groupFactor Xa IC₅₀ = 1.0 µM
4-Methoxy-benzamidineMethoxy substituentThrombin IC₅₀ = 0.8 µM
4-Hydroxy-benzamidineHydroxyl groupLower lipophilicity

The benzyloxy group in 4-benzyloxy-benzamidine enhances target binding affinity and metabolic stability compared to analogues .

ParameterRecommendationHazard Statements
Storage-20°C under N₂H335, H319 (irritation)
HandlingUse PPE, fume hoodAvoid inhalation

Applications in Drug Development

Case Study: Tuberculosis Treatment

A 2022 study synthesized N-(4-(benzyloxy)benzyl)-4-aminoquinolines from 4-benzyloxy-benzamidine precursors. Two derivatives showed MICs = 2.7–2.8 µM against M. tuberculosis, with no cytotoxicity in Vero cells .

Case Study: Prostate Cancer Therapy

A benzyl-substituted derivative inhibited KDM4A/B/C isoforms at 5.8 µM, reducing AR-dependent gene expression in LnCaP cells .

Future Directions

  • Derivative Optimization: Introduce fluorinated or sulfonamide groups to improve metabolic stability .

  • Combination Therapies: Pair with checkpoint inhibitors (e.g., PD-1 blockers) for synergistic anticancer effects .

  • Targeted Delivery: Develop nanoparticle formulations to enhance bioavailability .

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